Ethyl 2-(2-bromophenyl)-4-cyclopropylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(2-bromophenyl)-4-cyclopropylthiazole-5-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-bromophenyl)-4-cyclopropylthiazole-5-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Esterification: The carboxylate group can be introduced through esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromophenyl)-4-cyclopropylthiazole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 2-(2-bromophenyl)-4-cyclopropylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-bromophenyl)-4-cyclopropylthiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromophenyl)acetate
- Ethyl 2-(2-bromophenyl)acetamide
Uniqueness
Ethyl 2-(2-bromophenyl)-4-cyclopropylthiazole-5-carboxylate is unique due to its cyclopropylthiazole structure, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H14BrNO2S |
---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
ethyl 2-(2-bromophenyl)-4-cyclopropyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H14BrNO2S/c1-2-19-15(18)13-12(9-7-8-9)17-14(20-13)10-5-3-4-6-11(10)16/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
GRTJNSDEHZYVJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2Br)C3CC3 |
Origin of Product |
United States |
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